molecular formula C10H10ClFN2 B13681844 2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

Cat. No.: B13681844
M. Wt: 212.65 g/mol
InChI Key: ZIHYMBHBFMACLM-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is a chemical compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chloro and fluoro substituent on the phenyl ring, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 3-chloro-4-fluoroaniline with an appropriate aldehyde or ketone under acidic or basic conditions to form the imidazole ring. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, industrial processes may employ advanced purification techniques such as crystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced imidazole compounds.

    Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce imidazole derivatives with reduced functional groups. Substitution reactions can result in the replacement of chloro or fluoro groups with other substituents, leading to a variety of imidazole derivatives.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of various chemical products, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The presence of chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-fluorophenylboronic acid: This compound shares the chloro and fluoro substituents on the phenyl ring but differs in its boronic acid functional group.

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound has a similar phenyl ring substitution pattern but contains a thiazole ring instead of an imidazole ring.

Uniqueness

2-(3-Chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole is unique due to its specific imidazole ring structure combined with the chloro and fluoro substituents. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H10ClFN2

Molecular Weight

212.65 g/mol

IUPAC Name

2-(3-chloro-4-fluorophenyl)-5-methyl-4,5-dihydro-1H-imidazole

InChI

InChI=1S/C10H10ClFN2/c1-6-5-13-10(14-6)7-2-3-9(12)8(11)4-7/h2-4,6H,5H2,1H3,(H,13,14)

InChI Key

ZIHYMBHBFMACLM-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(N1)C2=CC(=C(C=C2)F)Cl

Origin of Product

United States

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